(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
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Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, which includes compounds similar to “(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol”, has been a topic of research . Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazoles and their derivatives play a pivotal role in synthesizing biologically active molecules. Researchers have explored their potential as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, antitubercular, antidiabetic, antimalarial, and antiviral drugs. Additionally, they act as enzyme inhibitors and selective plant growth regulators .
Green Chemistry and Sustainable Synthesis
The demand for environmentally friendly methods in organic synthesis has led to the popularity of imidazole derivatives. Researchers have developed efficient green methods for synthesizing substituted imidazoles using various catalysts. These methods contribute to sustainable chemical processes .
Heterocyclic Chemistry
Imidazoles are essential heterocycles used in the construction of functional molecules. Recent advancements focus on regiocontrolled synthesis, emphasizing the bonds formed during imidazole formation. These compounds find applications beyond medicinal chemistry, including materials science and catalysis .
Aromatic Aldehyde Reactions
Researchers have designed versatile methods for forming C–N bonds using aromatic aldehydes and o-phenylenediamine. This approach allows the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a valuable intermediate in drug development .
Insect Growth Regulation
Studies have explored the insect growth-regulating activity of 1-benzyl-2-methylbenzimidazole derivatives. These compounds exhibit potential as insecticides, contributing to pest control and agriculture .
Ionic Liquids and N-Heterocyclic Carbenes
Imidazole derivatives have extended their application as ionic liquids and N-heterocyclic carbenes (NHCs). These compounds serve as versatile catalysts and solvents, enhancing synthetic efficiency and sustainability .
Future Directions
Mechanism of Action
Target of Action
“(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is an imidazole derivative. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
The mode of action of “(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” would depend on its specific target. Generally, imidazole derivatives can act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .
Biochemical Pathways
The specific biochemical pathways affected by “(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” would depend on its target of action. Imidazole derivatives can be involved in a wide range of biochemical pathways, given the diversity of their potential targets .
properties
IUPAC Name |
(3-benzyl-2-methylsulfonylimidazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-18(16,17)12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFWCAHNEMQRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol |
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